![molecular formula C19H20F3N3O2 B2457617 6-Methyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2198240-78-5](/img/structure/B2457617.png)
6-Methyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Methyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H20F3N3O2 and its molecular weight is 379.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Docking
One study highlights the synthesis of novel pyridine and fused pyridine derivatives, starting from a base compound which is then treated with various reagents to afford different derivatives. These compounds were subjected to in silico molecular docking screenings towards a target protein, revealing moderate to good binding energies. The study suggests that these compounds exhibit antimicrobial and antioxidant activity (Flefel et al., 2018).
Antihistaminic Activity and Eosinophil Infiltration Inhibition
Another research focused on the synthesis and evaluation of fused pyridazines for antihistaminic activity and inhibitory effect on eosinophil infiltration. Incorporating a benzhydryl group with a suitable spacer at the 6-position led to compounds exhibiting both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. One compound in particular demonstrated potent antihistaminic activity without complete blockade of central H(1) receptors, indicating potential for treating atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Ring Transformation and Novel Routes
Research on ring transformation under aqueous conditions and the synthesis of new routes to fused isoquinolines presents a methodology for producing various derivatives. These methods involve catalytic reactions and offer potential for creating compounds with varied biological activities (Mataka et al., 1992; Awad et al., 2002).
Inhibition of Carbonic Anhydrase Isozymes
A study on the inhibition of human carbonic anhydrase isozymes with a new series of sulfonamides incorporating various moieties highlighted potent inhibitory activity against several isozymes. These findings suggest the therapeutic potential of these compounds in managing conditions associated with altered carbonic anhydrase activity (Alafeefy et al., 2015).
Synthesis and Biological Activity
Another research explores the synthesis and biological activity of new [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones, demonstrating in vivo analgesic and anti-inflammatory activities. This suggests their potential use in developing new therapeutic agents (Demchenko et al., 2015).
Properties
IUPAC Name |
6-methyl-2-[[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c1-13-6-7-17(26)25(23-13)12-14-8-10-24(11-9-14)18(27)15-4-2-3-5-16(15)19(20,21)22/h2-7,14H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPRXXYIIYWOQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
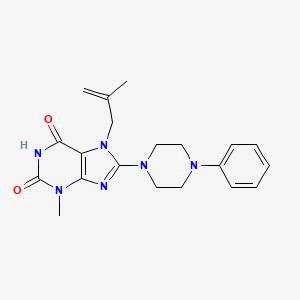
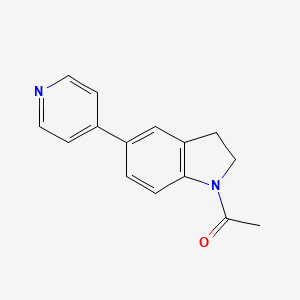
![diethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2457537.png)
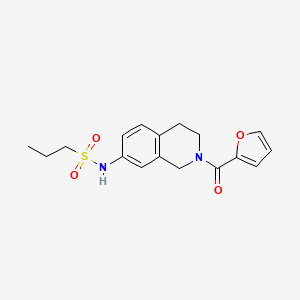
![7-(4-methoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2457541.png)
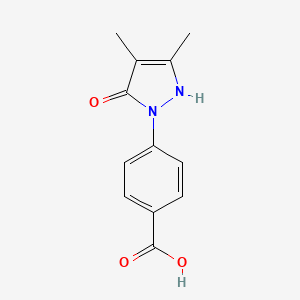
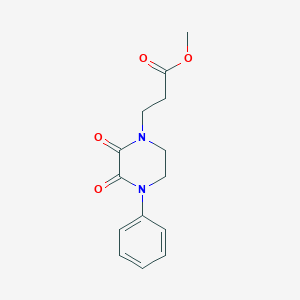
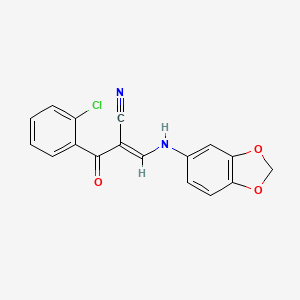
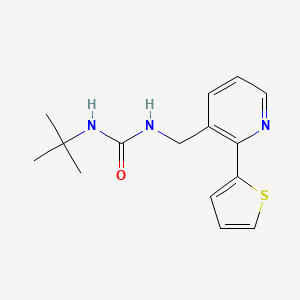

![N-(4-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2457552.png)
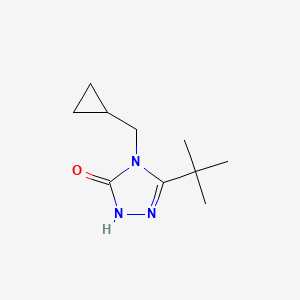
![4-[(3-Chloropyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2457555.png)
![1-benzyl-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2457557.png)
